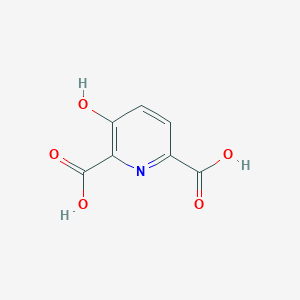
Ethyl 6-amino-3-hydroxy-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-3-hydroxy-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an amino group, a hydroxyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-3-hydroxy-2-methylbenzoate typically involves multiple steps. One common method is the esterification of 6-amino-3-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in Ethyl 6-amino-3-hydroxy-2-methylbenzoate can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Formation of 6-amino-3-oxo-2-methylbenzoate.
Reduction: Formation of Ethyl 6-amino-3-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of Ethyl 6-chloro-3-hydroxy-2-methylbenzoate.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-3-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 6-amino-3-hydroxy-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
- Ethyl 2-hydroxy-6-methylbenzoate
- Ethyl 3-hydroxy-2-methylbenzoate
- Ethyl 6-amino-2-methylbenzoate
Uniqueness: Ethyl 6-amino-3-hydroxy-2-methylbenzoate is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 6-amino-3-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5,12H,3,11H2,1-2H3 |
Clave InChI |
LISHTDQUUZJMLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)









![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)

